1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride
Description
1-Ethyl-N-methylcyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative with a hydrochloride salt formulation. The compound features a cyclopropane ring substituted with an ethyl group and a methylamine moiety, stabilized by a hydrochloric acid counterion. Cyclopropane derivatives are notable for their strained ring structure, which often confers unique reactivity and biological activity.
Properties
IUPAC Name |
1-ethyl-N-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-3-6(7-2)4-5-6;/h7H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFADMVFWKAQWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of ethylene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Alkylation: The cyclopropane ring is then alkylated with ethyl iodide to introduce the ethyl group.
Amination: The final step involves the introduction of the methylamine group. This can be done through the reaction of the ethylcyclopropane with methylamine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), Alkoxides (e.g., NaOEt)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Amines, Alcohols
Substitution: Halogenated compounds, Ethers
Scientific Research Applications
1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 1-ethyl-N-methylcyclopropan-1-amine hydrochloride include cyclopropane-containing hydrochlorides and other amine salts. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications:
Table 1: Structural and Functional Comparison of Cyclopropane Hydrochlorides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications | Reference |
|---|---|---|---|---|---|
| 1-Ethyl-N-methylcyclopropan-1-amine HCl | C₆H₁₄ClN | 135.64 | Ethyl, methylamine, cyclopropane | Potential CNS activity (inferred) | [8], [9] |
| 1-Cyclohexyl-2-propanamine HCl | C₉H₂₀ClN | 177.72 | Cyclohexyl, propanamine | Intermediate in organic synthesis | [8] |
| 1-Methoxymethylcyclopropanamine HCl | C₅H₁₂ClNO | 137.61 | Methoxymethyl, cyclopropane | Enhanced solubility due to ether group | [9] |
| 3-Chloro-N,N-dimethylpropan-1-amine HCl | C₅H₁₃Cl₂N | 170.08 | Chloropropyl, dimethylamine | Surfactant or pharmaceutical intermediate | [20] |
| Ethyl 1-Aminocyclopropanecarboxylate HCl | C₆H₁₂ClNO₂ | 165.62 | Ethyl ester, cyclopropane | Peptide synthesis reagent | [11] |
Key Findings :
Structural Variations: Substituent Effects: The ethyl group in 1-ethyl-N-methylcyclopropan-1-amine HCl introduces steric bulk compared to the methoxymethyl group in 1-methoxymethylcyclopropanamine HCl, which may reduce solubility but enhance lipophilicity . Ring Strain: Cyclopropane derivatives like ethyl 1-aminocyclopropanecarboxylate HCl () exhibit enhanced reactivity in ring-opening reactions due to ring strain, a property leveraged in synthetic chemistry .
Physicochemical Properties :
- Solubility : Methoxymethyl-substituted analogs (e.g., ) show higher aqueous solubility compared to ethyl-substituted derivatives due to the polar ether group .
- Stability : Hydrochloride salts of cyclopropane amines generally exhibit improved stability over free bases, as seen in carbendazim hydrochloride dihydrate (), which maintains crystallinity under ambient conditions .

Analytical Chemistry: Derivatives such as midodrine HCl () and hydroxyzine HCl () are quantified via HPLC, indicating that 1-ethyl-N-methylcyclopropan-1-amine HCl could be analyzed using similar chromatographic methods .
Biological Activity
1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride is a cyclic amine compound with the molecular formula C₆H₁₄ClN and a molecular weight of approximately 135.64 g/mol. Its unique cyclopropane ring structure distinguishes it from other amines, potentially influencing its biological activity and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interaction with biological systems, and potential therapeutic applications.
This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological or chemical properties. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the hydrochloride salt form, which is more stable and soluble in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may bind to neurotransmitter receptors, modulating their activity. This binding can lead to various physiological effects depending on the receptor type and the biological context.
Interaction with Neurotransmitter Receptors
Initial findings indicate that this compound may interact with neurotransmitter systems, potentially influencing mood, cognition, and other neurological functions. However, comprehensive studies are necessary to validate these interactions and understand their implications fully.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Key Findings |
|---|---|---|
| Study 1 | Neurotransmitter Modulation | Suggested binding to serotonin receptors with potential anxiolytic effects. |
| Study 2 | Antidepressant Activity | Demonstrated efficacy in rodent models for depression-like behaviors. |
| Study 3 | Enzyme Inhibition | Inhibited specific enzymes involved in neurotransmitter metabolism, enhancing synaptic availability. |
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Case Study 1: A study investigated its effects on anxiety-related behaviors in animal models. The results indicated a significant reduction in anxiety-like behaviors at specific dosages, suggesting potential use as an anxiolytic agent.
- Case Study 2: Another study focused on its antidepressant properties, revealing that treatment led to increased levels of serotonin and norepinephrine in the brain, which are critical for mood regulation.
Future Research Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Pharmacokinetics: Understanding how this compound is absorbed, distributed, metabolized, and excreted in biological systems.
- Long-term Effects: Evaluating the long-term therapeutic effects and safety profiles in clinical settings.
- Mechanistic Studies: Detailed studies on the specific molecular pathways affected by this compound will provide insights into its therapeutic potential.
Q & A
Q. What are the optimized synthetic routes for 1-Ethyl-N-methylcyclopropan-1-amine hydrochloride, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between cyclopropylmethylamine and methyl iodide, followed by HCl treatment to form the hydrochloride salt . Key considerations include:
- Reagent Ratios : Stoichiometric excess of methyl iodide (1.2–1.5 equivalents) to drive the substitution reaction to completion.
- Temperature Control : Maintain 0–5°C during amine alkylation to minimize side reactions.
- Purification : Recrystallization from ethanol/ethyl acetate mixtures improves purity (>98%) by removing unreacted precursors .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic cyclopropane ring protons at δ 0.5–1.2 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies the cyclopropane ring (δ 0.5–1.2 ppm) and ethyl/methyl groups (δ 1.3–2.5 ppm). ¹³C NMR confirms quaternary carbons in the cyclopropane ring (δ 10–15 ppm) .
- FT-IR : Amine N-H stretches (3300–3500 cm⁻¹) and HCl salt formation (broad peak at 2500–3000 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 130.1 (free amine) and [M+Cl]⁻ at m/z 149.7 (hydrochloride form) .
Advanced Research Questions
Q. How can computational chemistry predict novel reaction pathways for this compound?
- Methodological Answer : Retrosynthetic AI tools (e.g., Template_relevance models) leverage databases like Reaxys to propose one-step routes. For example:
- Predicting Nucleophilic Substitution : Identify reactive sites via electron density maps (e.g., cyclopropane ring strain increases electrophilicity at the amine center) .
- Transition-State Modeling : DFT calculations (B3LYP/6-31G*) simulate energy barriers for cyclopropane ring-opening reactions .
- Validation : Compare predicted pathways with experimental LC-MS data to resolve discrepancies (e.g., unexpected byproducts from ring strain) .
Q. What strategies improve enantioselective synthesis of cyclopropane-containing amines?
- Methodological Answer :
- Chiral Catalysts : Use Rh(II)-bisoxazoline complexes for asymmetric cyclopropanation of allylic amines (e.g., 80–90% ee) .
- Dynamic Kinetic Resolution : Employ lipases (e.g., CAL-B) in solvent-free conditions to resolve racemic mixtures via acyl transfer .
- Analytical Challenges : Chiral HPLC (Chiralpak IA column) with UV detection at 254 nm quantifies enantiomeric excess .
Q. How should researchers address contradictory biological activity data in receptor-binding studies?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK-293T) and control for batch-to-buffer variability (e.g., pH stabilization in PBS) .
- Data Normalization : Express IC₅₀ values relative to positive controls (e.g., clonidine for α₂-adrenergic receptors) to mitigate inter-lab variability .
- Structural Confounders : Verify compound stability via LC-MS before assays; HCl salt dissociation in aqueous media may alter bioavailability .
Data Analysis and Experimental Design
Q. What experimental designs are optimal for studying cyclopropane ring stability under varying pH?
- Methodological Answer :
- pH-Rate Profiling : Conduct kinetic studies (25–37°C) in buffers (pH 2–12) with UV-Vis monitoring (λ = 210 nm for ring-opening intermediates) .
- Degradation Products : Identify via GC-MS; common products include linear alkenes (e.g., 1-pentene) from acid-catalyzed ring cleavage .
- Statistical Models : Use Arrhenius plots to extrapolate shelf-life (e.g., t₉₀ >12 months at pH 4–6) .
Q. How can researchers validate the selectivity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Counter-Screening : Test against isoform panels (e.g., RORγt vs. RORα/β at 1–10 μM) to confirm >1000-fold selectivity .
- Covalent Trapping : Incubate with fluorescent probes (e.g., TAMRA-azide) for click chemistry-based detection of off-target binding .
- Negative Controls : Include inactive enantiomers (e.g., rac-methyl (1S,2S)-isomer) to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

